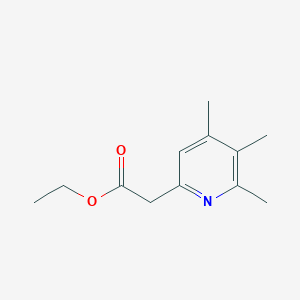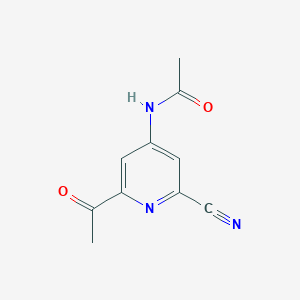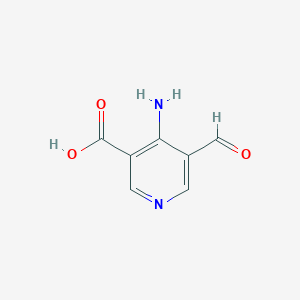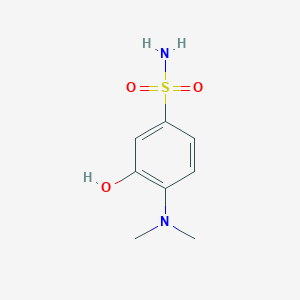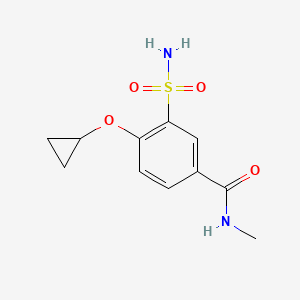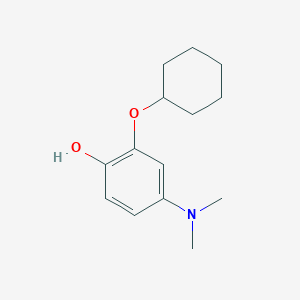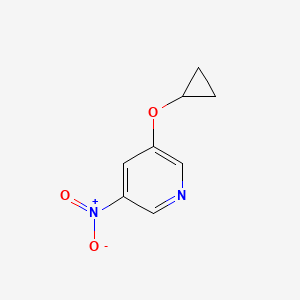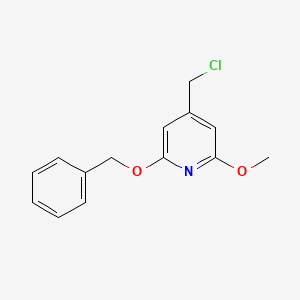
4-Chloro-3-(chloromethyl)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(chloromethyl)-5-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a chlorinated derivative of pyridine, which is a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-5-methylpyridine typically involves the chlorination of 3-(chloromethyl)-5-methylpyridine. One common method is the reaction of 3-(chloromethyl)-5-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(chloromethyl)-5-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-(chloromethyl)-5-methylpyridine and 4-thio-3-(chloromethyl)-5-methylpyridine.
Oxidation Reactions: The major product is 4-chloro-3-(chloromethyl)-5-carboxypyridine.
Reduction Reactions: Products include 4-chloro-3-(methyl)-5-methylpyridine.
Aplicaciones Científicas De Investigación
4-Chloro-3-(chloromethyl)-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated pyridines on biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact molecular pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated aromatic compound with similar reactivity.
4-Chloro-3-(chloromethyl)phenol: Shares the chloromethyl group and similar substitution patterns.
4-Chloro-3-(methyl)pyridine: Lacks the chloromethyl group but has similar structural features.
Uniqueness
4-Chloro-3-(chloromethyl)-5-methylpyridine is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and makes the compound valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C7H7Cl2N |
|---|---|
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
4-chloro-3-(chloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-3-10-4-6(2-8)7(5)9/h3-4H,2H2,1H3 |
Clave InChI |
WFWJWBAIGNCBRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



